molecular formula C16H17NO7S B2669242 (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 690247-75-7

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B2669242
CAS No.: 690247-75-7
M. Wt: 367.37
InChI Key: FVBCHEUEDHDGBS-AATRIKPKSA-N
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Description

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfamoyl group, and a dimethoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Furan-2-ylmethylamine: This intermediate is synthesized by reacting furan-2-carboxaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of Sulfamoyl Intermediate: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.

    Coupling with Dimethoxyphenylacetic Acid: The sulfamoyl intermediate is coupled with 4,5-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Formation of the Final Product: The final step involves the dehydration of the coupled product to form the this compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of furan-2-ylmethyl derivatives.

    Substitution: Formation of various substituted sulfamoyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid stands out due to its unique combination of a furan ring, sulfamoyl group, and dimethoxyphenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-16(18)19)15(9-14(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBCHEUEDHDGBS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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